1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a difluoromethyl group and a mercapto group attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(2,4,6-trichlorophenyl)propan-2-one with difluoromethylthiol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethyl and mercapto groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-2-one: Similar structure but lacks the difluoromethyl and mercapto groups.
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Contains a thiophene ring and exhibits different biological activities.
Uniqueness
1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-8(10(11)12)5-9(7)14/h2-3,5,10,14H,4H2,1H3 |
InChI Key |
FXUZGFFDMKPODV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)F)S |
Origin of Product |
United States |
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